molecular formula C17H17NO B1509864 Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)- CAS No. 123088-61-9

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

Cat. No.: B1509864
CAS No.: 123088-61-9
M. Wt: 251.32 g/mol
InChI Key: ANOKSAORNKFXLI-UHFFFAOYSA-N
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Description

Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene): is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The specific conditions and reagents used can vary, but the general approach involves careful control of temperature and pH to ensure the correct formation of the indole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic reactions or the use of specific reagents to increase yield and purity. The process is often optimized to minimize waste and improve efficiency, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the indole ring to more oxidized forms.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various indole derivatives, which may have different applications in research and industry.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is similar to other indole derivatives, but it has unique structural features that distinguish it from others. Some similar compounds include:

  • Indole-3-acetic acid (IAA): : A plant hormone with various biological activities.

  • Tryptophan: : An essential amino acid that serves as a precursor to many indole derivatives.

  • Indomethacin: : A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

These compounds share the indole structure but differ in their functional groups and applications, highlighting the uniqueness of acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene).

Properties

IUPAC Name

2-(1,1,3-trimethylbenzo[e]indol-2-ylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-17(2)15(10-11-19)18(3)14-9-8-12-6-4-5-7-13(12)16(14)17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKSAORNKFXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC=O)N(C2=C1C3=CC=CC=C3C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727443
Record name (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123088-61-9
Record name (1,1,3-Trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Reactant of Route 2
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Reactant of Route 3
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Reactant of Route 4
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Reactant of Route 5
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-
Reactant of Route 6
Acetaldehyde, (1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-

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